molecular formula C11H20O4 B12002188 2-Ethyl-2-hexylmalonic acid CAS No. 4473-04-5

2-Ethyl-2-hexylmalonic acid

Cat. No.: B12002188
CAS No.: 4473-04-5
M. Wt: 216.27 g/mol
InChI Key: ZFUULEVFTWFFKQ-UHFFFAOYSA-N
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Description

2-Ethyl-2-hexylmalonic acid is an organic compound with the molecular formula C11H20O4. It is a derivative of malonic acid, characterized by the presence of ethyl and hexyl groups attached to the central carbon atom. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-ethyl-2-hexylmalonic acid typically involves the alkylation of malonic ester. The process begins with the deprotonation of diethyl malonate using a strong base such as sodium ethoxide. The resulting enolate ion then undergoes nucleophilic substitution with ethyl and hexyl halides to form the desired product. The reaction conditions generally include:

    Base: Sodium ethoxide or sodium hydride

    Solvent: Ethanol or tetrahydrofuran (THF)

    Temperature: Room temperature to reflux conditions

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of malonic ester synthesis can be applied. Large-scale production would likely involve continuous flow reactors to ensure efficient mixing and reaction control.

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-2-hexylmalonic acid can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction to alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: Alkylation or acylation reactions at the alpha position using alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium

    Reduction: Lithium aluminum hydride in anhydrous ether

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride

Major Products:

    Oxidation: Ketones or aldehydes

    Reduction: Alcohols

    Substitution: Alkylated or acylated derivatives

Scientific Research Applications

2-Ethyl-2-hexylmalonic acid finds applications in various scientific research fields:

    Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules.

    Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-ethyl-2-hexylmalonic acid involves its interaction with various molecular targets and pathways. As a malonic acid derivative, it can act as a competitive inhibitor of enzymes that utilize malonate or its derivatives as substrates. This inhibition can affect metabolic pathways, leading to changes in cellular processes.

Similar Compounds:

  • 2-Methylmalonic acid
  • 2-Ethylmalonic acid
  • 2-Phenylmalonic acid

Comparison: this compound is unique due to its longer alkyl chains, which can influence its solubility, reactivity, and interaction with biological molecules. Compared to 2-methylmalonic acid and 2-ethylmalonic acid, the hexyl group provides additional hydrophobic character, potentially affecting its behavior in organic and aqueous environments.

Properties

4473-04-5

Molecular Formula

C11H20O4

Molecular Weight

216.27 g/mol

IUPAC Name

2-ethyl-2-hexylpropanedioic acid

InChI

InChI=1S/C11H20O4/c1-3-5-6-7-8-11(4-2,9(12)13)10(14)15/h3-8H2,1-2H3,(H,12,13)(H,14,15)

InChI Key

ZFUULEVFTWFFKQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(CC)(C(=O)O)C(=O)O

Origin of Product

United States

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